N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-nitrobenzenesulfonamide
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Description
N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C22H18N4O6S and its molecular weight is 466.47. The purity is usually 95%.
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Biological Activity
N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-nitrobenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a quinazolinone core, which is known for its diverse biological activities. The presence of the methoxy and nitro groups enhances its pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. These include:
- Inhibition of Cyclooxygenase (COX) Enzymes : Research indicates that derivatives of quinazolinone compounds can inhibit COX-2, an enzyme involved in inflammation and pain pathways . This inhibition may contribute to anti-inflammatory effects.
- Antitumor Activity : Quinazolinone derivatives have been shown to exhibit significant antitumor activity by targeting specific kinases involved in cancer cell proliferation. The inhibition of BRAF(V600E) and other oncogenic pathways has been noted in related studies .
Antitumor Activity
A study focused on the synthesis and evaluation of quinazolinone derivatives demonstrated that compounds similar to this compound exhibited potent antitumor properties. These compounds were tested against various cancer cell lines, showing IC50 values indicating effective cell growth inhibition.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound was assessed through COX enzyme inhibition assays. The results indicated that the compound could effectively reduce inflammatory markers in vitro, suggesting its utility in treating inflammatory diseases.
Case Studies
- Synthesis and Evaluation : In a study by Umesha et al., several quinazolinone derivatives were synthesized and evaluated for their biological activities. The derivatives showed promising results against several cancer cell lines, with some exhibiting selectivity towards COX-2 inhibition .
- Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that modifications on the quinazolinone core significantly affected the biological activity. For instance, the introduction of methoxy groups enhanced both the solubility and potency of the compounds against cancer cells .
Data Summary
Biological Activity | IC50 (µM) | Target |
---|---|---|
Antitumor Activity | 5 - 15 | BRAF(V600E), EGFR |
COX-2 Inhibition | 10 - 30 | COX Enzymes |
Anti-inflammatory | 20 - 50 | Pro-inflammatory Cytokines |
Properties
IUPAC Name |
N-[3-(4-methoxyphenyl)-2-methyl-4-oxoquinazolin-6-yl]-2-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O6S/c1-14-23-19-12-7-15(24-33(30,31)21-6-4-3-5-20(21)26(28)29)13-18(19)22(27)25(14)16-8-10-17(32-2)11-9-16/h3-13,24H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMWYBONAIJZKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])C(=O)N1C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.